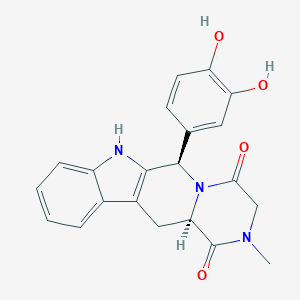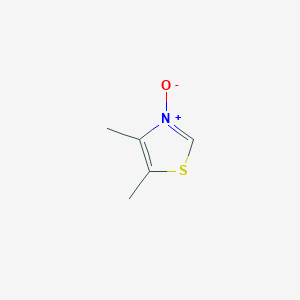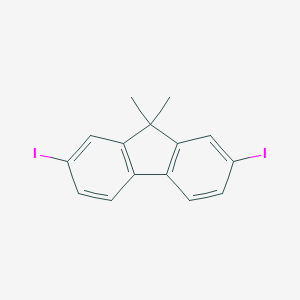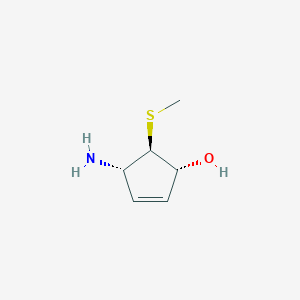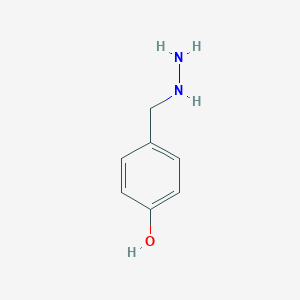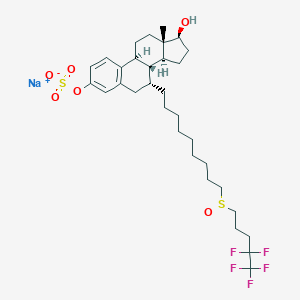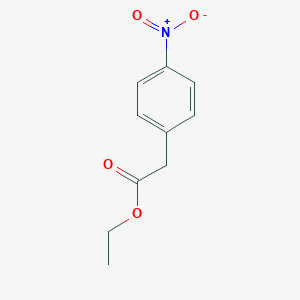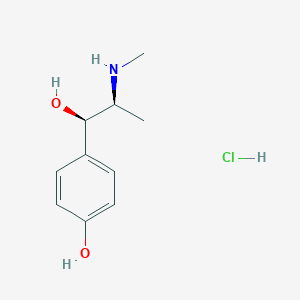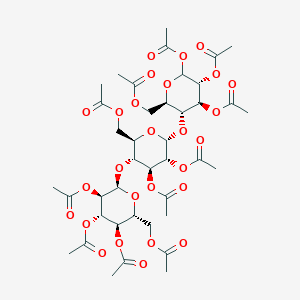
Maltotriose Peracétate
Vue d'ensemble
Description
Maltotriose peracetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmaceuticals, and biotechnology. It is a derivative of maltotriose, which is a trisaccharide composed of three glucose molecules.
Applications De Recherche Scientifique
Sondes d'imagerie bactérienne
Des sondes à base de maltotriose ont été développées pour l'imagerie par fluorescence et photoacoustique des infections bactériennes . Ces outils non invasifs peuvent diagnostiquer avec précision les infections des plaies et des sites chirurgicaux avant qu'elles ne deviennent systémiques ou ne causent des dommages anatomiques importants. Le dérivé fluorescent du maltotriose (Cy7-1-maltotriose) est absorbé par les souches bactériennes à la fois Gram-positives et Gram-négatives in vitro. Des études in vivo démontrent sa capacité à détecter l'infection, à évaluer la charge infectieuse et à visualiser l'efficacité du traitement antibiotique. Le maltotriose sert d'échafaudage idéal pour les agents d'imagerie de l'infection en raison de ses propriétés pharmacocinétiques supérieures et de sa stabilité in vivo par rapport aux autres maltodextrines.
Dégradation de l'amidon et applications industrielles
Le maltotriose est un produit clé résultant de l'hydrolyse de l'amidon par les amylases. Deux amylases dérivées de Streptomyces ont été identifiées qui produisent spécifiquement du maltotriose comme principal produit maltooligosaccharidique . Cette propriété rend le maltotriose pertinent dans les industries où la dégradation de l'amidon est essentielle, telles que la transformation alimentaire, la brasserie et la production de biocarburants.
Mécanisme D'action
Target of Action
Maltotriose Peracetate, also known as D-Maltotriose Peracetate, primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of starch and related polysaccharides .
Mode of Action
Maltotriose Peracetate interacts with its targets by being actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This interaction results in changes in the enzymatic activity, leading to the hydrolysis of maltotriose .
Biochemical Pathways
The compound affects the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. Maltotriose Peracetate, through its active transport and intracellular hydrolysis, contributes to the production of maltose and maltotriose, which are further metabolized in this pathway .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its interaction with its target enzymes and its subsequent metabolism .
Result of Action
The action of Maltotriose Peracetate results in the efficient fermentation of maltotriose by S. cerevisiae cells . This is achieved through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase .
Action Environment
The action, efficacy, and stability of Maltotriose Peracetate are influenced by various environmental factors. For instance, the pH of the cytoplasm influences the efficiency of maltotriose hydrolysis . Additionally, the presence of other sugars such as sucrose can affect the metabolism of maltotriose .
Analyse Biochimique
Biochemical Properties
Maltotriose Peracetate participates in biochemical reactions much like its parent compound, maltotriose. In yeast, such as Saccharomyces cerevisiae, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . It is plausible that Maltotriose Peracetate undergoes similar interactions, although the presence of the peracetate group may alter its affinity for certain enzymes and transporters.
Cellular Effects
The effects of Maltotriose Peracetate on cellular processes are not well-documented. Maltotriose, its parent compound, can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase . Maltotriose Peracetate may influence similar cellular processes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Maltotriose Peracetate remains largely unexplored. The maltose transporter, a complex composed of a heterodimer of transmembrane subunits and a nucleotide-binding subunit homodimer, is known to mediate the active transport of maltose and likely maltotriose across biological membranes . Maltotriose Peracetate may interact with similar transporters and enzymes, influencing their activity and potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on maltotriose have shown that its fermentation efficiency can be improved through specific genetic modifications, suggesting that the effects of Maltotriose Peracetate may also be modifiable over time .
Metabolic Pathways
Maltotriose Peracetate likely participates in metabolic pathways similar to those of maltotriose. In S. cerevisiae, maltotriose is metabolized through the action of intracellular α-glucosidases
Transport and Distribution
Maltotriose Peracetate’s transport and distribution within cells and tissues are not well-documented. Maltotriose is known to be actively transported into S. cerevisiae cells via the AGT1 permease . Maltotriose Peracetate may interact with similar transporters, influencing its distribution within cells and tissues.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-BDYSLRNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467134 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93911-20-7 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
